(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Brand Name: Vulcanchem
CAS No.: 1363381-44-5
VCID: VC2703345
InChI: InChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2
SMILES: C1CS(=O)(=O)C2=C1C=CC(=C2)CN
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol

(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine

CAS No.: 1363381-44-5

Cat. No.: VC2703345

Molecular Formula: C9H11NO2S

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine - 1363381-44-5

Specification

CAS No. 1363381-44-5
Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
IUPAC Name (1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine
Standard InChI InChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2
Standard InChI Key ILRFVMUJNYMFHT-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)C2=C1C=CC(=C2)CN
Canonical SMILES C1CS(=O)(=O)C2=C1C=CC(=C2)CN

Introduction

Chemical Identity and Nomenclature

(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine is uniquely identified by its CAS Registry Number 1363381-44-5, which serves as its primary chemical identifier in international databases and regulatory frameworks . The compound is also known by several synonyms, including:

  • Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide

  • 6-(Aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • C-(1,1-Dioxo-2,3-dihydro-1H-benzo[b]thiophen-6-yl)-methylamine

The systematic IUPAC nomenclature for this compound is (1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine, which precisely describes its molecular structure and functional groups .

Structural Characteristics and Properties

Molecular Structure

The compound features a complex heterocyclic structure with the following key structural elements:

  • A benzo[b]thiophene core scaffold - a bicyclic ring system consisting of a benzene ring fused to a thiophene ring

  • Dihydro modification at positions 2,3 of the thiophene ring

  • Oxidation of the sulfur atom to form a sulfone (1,1-dioxide)

  • A methylamine (-CH₂NH₂) substituent at position 6 of the benzene ring

This architecture creates a molecule with distinctive three-dimensional properties and potential for specific intermolecular interactions.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂S
Molecular Weight197.26 g/mol
AppearanceSolid (inferred)
SMILES NotationO=S1(=O)C2=CC(=CC=C2CC1)CN
InChIInChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2
InChI KeyILRFVMUJNYMFHT-UHFFFAOYSA-N
Typical Purity≥95%

The compound contains both polar functional groups (the sulfone and amine) and a nonpolar aromatic system, giving it a balance of hydrophilic and hydrophobic properties. The presence of the primary amine group (-NH₂) suggests potential for hydrogen bonding interactions, while the sulfone group (SO₂) contributes to its polarity and potential water solubility .

Supply ParameterDetailsReference
Typical Packaging250 mg - 1 g
Standard Purity≥95%
Storage RecommendationsCool, dry conditions (inferred)
Delivery TimeframeVariable (up to 4 weeks)

Structure-Activity Relationships and Molecular Interactions

Structural Features with Biological Relevance

The benzo[b]thiophene core in (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine shares similarities with structures found in various bioactive compounds. Research on related molecules provides insight into potential structure-activity relationships:

  • The sulfone (1,1-dioxide) group: This functional group can serve as a hydrogen bond acceptor in interactions with biological targets and may influence the electronic properties of the aromatic system .

  • The 2,3-dihydro modification: Saturation at these positions alters the planarity and conformational flexibility of the molecule compared to fully aromatic benzo[b]thiophene derivatives, potentially affecting receptor binding characteristics .

  • The methylamine substituent: Primary amines can participate in hydrogen bonding as both donors and acceptors, potentially enabling specific interactions with biological targets including proteins and nucleic acids .

Related Compounds and Structural Analogues

Several structurally related compounds provide context for understanding the potential significance of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine:

Benzo[b]thiophene Derivatives

Benzo[b]thiophene-6-amine (CAS: 5339-33-3) represents a simpler analogue lacking the methylene bridge and the sulfone oxidation . This compound shares the aromatic core but likely differs significantly in electronic properties and hydrogen bonding capabilities.

6-Methylbenzo[b]thiophene (CAS: 16587-47-6) features a methyl group rather than a methylamine at position 6, demonstrating how small functional group changes can modify a compound's properties .

Bioactive Analogues

3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown promising antiseizure properties in animal models of epilepsy, suggesting potential neurological applications for this class of compounds .

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have demonstrated anticancer activity through inhibition of the RhoA/ROCK pathway, highlighting the potential biological significance of the sulfone functionality .

Table 3: Comparison of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine with Related Compounds

CompoundKey Structural DifferencesNoted Properties/ActivitiesReference
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamineReference compoundBuilding block in synthesis
Benzo[b]thiophene-6-amineLacks methylene bridge and sulfoneHigher aromatic character
6-Methylbenzo[b]thiopheneMethyl instead of methylamine, no sulfoneMore lipophilic
3-(Benzo[b]thiophen-2-yl)pyrrolidine derivativesDifferent substitution patternAntiseizure activity
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideCarboxylic acid at position 3Anticancer properties

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